N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide: is a complex organic compound characterized by the presence of azido, hydroxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the azidation of a precursor compound, followed by sulfonamide formation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
Biology: In biological research, the compound’s azido group can be utilized in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxy and sulfonamide groups can form hydrogen bonds and interact with various biological targets, influencing their activity and function.
Comparison with Similar Compounds
- N-(3-Azido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide
- N-(3-Azido-5-methylphenyl)-4-methylbenzene-1-sulfonamide
- N-(4-Hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide
Uniqueness: N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The presence of both azido and hydroxy groups in the same molecule allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
918161-83-8 |
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Molecular Formula |
C14H14N4O3S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
N-(3-azido-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14N4O3S/c1-9-3-5-12(6-4-9)22(20,21)17-11-7-10(2)14(19)13(8-11)16-18-15/h3-8,17,19H,1-2H3 |
InChI Key |
BNVXVXWYSHMNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)C)O)N=[N+]=[N-] |
Origin of Product |
United States |
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